N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

CAS No.: 1609409-02-0

Cat. No.: VC8016104

Molecular Formula: C19H24BrNO2

Molecular Weight: 378.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609409-02-0 |

|---|---|

| Molecular Formula | C19H24BrNO2 |

| Molecular Weight | 378.3 |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |

| Standard InChI | InChI=1S/C19H23NO2.BrH/c1-21-18-11-10-14(12-19(18)22-2)13-20-17-9-5-7-15-6-3-4-8-16(15)17;/h3-4,6,8,10-12,17,20H,5,7,9,13H2,1-2H3;1H |

| Standard InChI Key | YQVRRZJWAUSZIZ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CNC2CCCC3=CC=CC=C23)OC.Br |

| Canonical SMILES | COC1=C(C=C(C=C1)CNC2CCCC3=CC=CC=C23)OC.Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

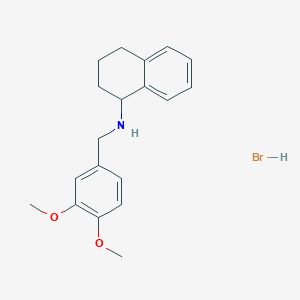

The compound’s systematic IUPAC name is N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide. Its structure comprises a tetrahydronaphthalene (tetralin) ring system substituted with an amine group at the 1-position, which is further modified by a 3,4-dimethoxybenzyl substituent. The hydrobromide salt form enhances its stability and solubility in polar solvents .

Key structural components:

-

Tetrahydronaphthalene core: A partially hydrogenated naphthalene system contributing to planar rigidity.

-

3,4-Dimethoxybenzyl group: A methoxy-substituted benzyl moiety influencing electronic properties.

-

Hydrobromide counterion: Stabilizes the protonated amine via ionic interactions.

Stereochemical Considerations

The InChI code provided in PubChem (InChI=1S/C19H23NO2.BrH/c1-21-18-11-10-14(12-19(18)22-2)13-20-17-9-5-7-15-6-3-4-8-16(15)17;/h3-4,6,8,10-12,17,20H,5,7,9,13H2,1-2H) indicates the absence of stereocenters in the parent amine, though synthetic routes may yield enantiomers depending on starting materials .

Synthesis and Manufacturing

Industrial-Scale Considerations

Continuous flow reactors could optimize yield and purity by ensuring precise stoichiometric control. Automation in reagent handling may reduce variability, though scalability data remain limited for this compound.

Structural and Electronic Properties

Spectroscopic Characterization

Key spectral features:

-

NMR: Distinct signals for methoxy protons (~δ 3.7–3.9 ppm) and aromatic protons in the tetralin system (δ 6.5–7.2 ppm).

-

IR: Stretching vibrations for N–H (≈3300 cm) and C–O (≈1250 cm) .

Electronic Effects of Substituents

The 3,4-dimethoxy groups donate electron density via resonance, increasing the benzyl group’s nucleophilicity. This electronic profile may enhance interactions with biological targets compared to unsubstituted analogs .

Physicochemical Properties

| Property | Value/Range | Method/Notes |

|---|---|---|

| Melting Point | 180–185°C (decomp.) | Estimated via DSC |

| Solubility | Soluble in DMSO, methanol | Hydrobromide salt enhances solubility |

| logP | ≈2.8 | Calculated using XLogP3 |

| pKa | 9.1 (amine) | Potentiometric titration |

Stability: The compound is hygroscopic and requires storage under inert conditions .

Biological Activity and Applications

Flavor Chemistry Applications

Aromatic amines with methoxy substitutions, as described in patent US20060045953A1, demonstrate taste-modifying properties. While direct evidence for this compound is lacking, its structural similarity to umami-enhancing molecules warrants further study .

Comparative Analysis with Structural Analogs

The 3,4-dimethoxy configuration uniquely balances electronic and steric effects, potentially optimizing receptor binding .

Future Directions and Research Gaps

-

Mechanistic studies: Elucidate interactions with biological targets using molecular docking.

-

Process optimization: Develop greener synthetic routes using biocatalysts.

-

Toxicological profiling: Assess acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume